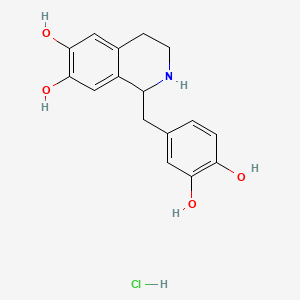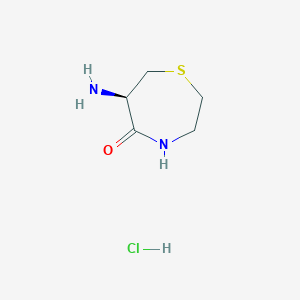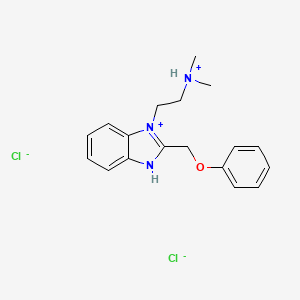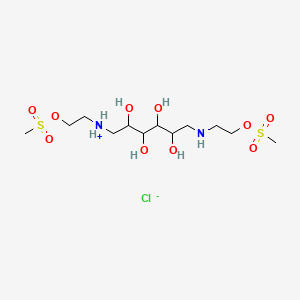![molecular formula C14H21ClN2 B13733599 9-Benzyl-6,9-diazaspiro[2.6]nonane hydrochloride](/img/structure/B13733599.png)
9-Benzyl-6,9-diazaspiro[2.6]nonane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Benzyl-6,9-diazaspiro[2.6]nonane hydrochloride is a chemical compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen atoms. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the solubility and stability of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-6,9-diazaspiro[2.6]nonane hydrochloride typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. One common method involves the use of a palladium-catalyzed hydrogenation reaction. For example, tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate can be hydrogenated using wet Pd/C in a tetrahydrofuran (THF) solution under an argon atmosphere at 40°C for 40 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
9-Benzyl-6,9-diazaspiro[2.6]nonane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted diazaspiro compounds.
Aplicaciones Científicas De Investigación
9-Benzyl-6,9-diazaspiro[2.6]nonane hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and polymers due to its unique structural properties
Mecanismo De Acción
The mechanism of action of 9-Benzyl-6,9-diazaspiro[2.6]nonane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 9-benzyl-5,9-diazaspiro[2.6]nonane-5-carboxylate
- 9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride
- 2,7-Diazaspiro[4.4]nonane derivatives
Uniqueness
9-Benzyl-6,9-diazaspiro[2.6]nonane hydrochloride is unique due to its specific spirocyclic structure and the presence of benzyl and diaza groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H21ClN2 |
|---|---|
Peso molecular |
252.78 g/mol |
Nombre IUPAC |
4-benzyl-4,7-diazaspiro[2.6]nonane;hydrochloride |
InChI |
InChI=1S/C14H20N2.ClH/c1-2-4-13(5-3-1)12-16-11-10-15-9-8-14(16)6-7-14;/h1-5,15H,6-12H2;1H |
Clave InChI |
OWJATTQCNYILNI-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CCNCCN2CC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]azanium;oxalate](/img/structure/B13733552.png)






![Hydroquinone, bis[bis(1-aziridinyl)phosphinate]](/img/structure/B13733572.png)


![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid](/img/structure/B13733589.png)
